molecular formula C7H8IN B3370916 2-iodo-N-methylaniline CAS No. 57056-93-6

2-iodo-N-methylaniline

Cat. No.: B3370916
CAS No.: 57056-93-6
M. Wt: 233.05 g/mol
InChI Key: WSLMOORTNOTZCO-UHFFFAOYSA-N
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Description

2-Iodo-N-methylaniline is an organic compound with the molecular formula C₇H₈IN It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the nitrogen atom is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N-methylaniline can be achieved through several methods. One common approach involves the iodination of N-methylaniline. This can be done using iodine (I₂) and potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) under mild conditions. Another method involves the decarboxylative iodination of anthranilic acids using iodine and potassium iodide under oxygen, which is a transition-metal-free and base-free process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-N-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form new compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives. Reduction reactions can convert it back to the parent aniline or other reduced forms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include N-alkylated anilines or thiolated derivatives.

    Oxidation Products: Nitroso or nitro derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2-Iodo-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-iodo-N-methylaniline depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets vary depending on the specific derivative or application being studied.

Comparison with Similar Compounds

    2-Iodoaniline: Similar structure but lacks the methyl group on the nitrogen atom.

    N-Methylaniline: Similar structure but lacks the iodine atom on the benzene ring.

    2-Bromo-N-methylaniline: Similar structure but with a bromine atom instead of iodine.

Uniqueness: 2-Iodo-N-methylaniline is unique due to the presence of both the iodine atom and the methyl group, which confer distinct reactivity and properties. The iodine atom provides a good leaving group for substitution reactions, while the methyl group on the nitrogen enhances the compound’s stability and reactivity compared to its non-methylated counterparts.

Properties

IUPAC Name

2-iodo-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLMOORTNOTZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452652
Record name 2-iodo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57056-93-6
Record name 2-iodo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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